Synthesis of 6-Iodopyrrolo[2,1-f]triazin-4(1H)-one: A Technical Guide
Synthesis of 6-Iodopyrrolo[2,1-f]triazin-4(1H)-one: A Technical Guide
Synthesis of 6-Iodopyrrolo[2,1-f][1][2][3]triazin-4(1H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide outlines a viable synthetic pathway for 6-iodopyrrolo[2,1-f][1][2][3]triazin-4(1H)-one, a heterocyclic compound of interest in medicinal chemistry. The proposed synthesis is a two-stage process commencing with the construction of the core pyrrolo[2,1-f][1][2][3]triazin-4(1H)-one scaffold, followed by a regioselective iodination. This document provides detailed experimental protocols derived from analogous transformations reported in the scientific literature, alongside a structured presentation of key data and a visualization of the synthetic workflow.
Synthetic Pathway Overview
The synthesis of 6-iodopyrrolo[2,1-f][1][2][3]triazin-4(1H)-one is strategically divided into two key stages:
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Stage 1: Synthesis of the Pyrrolo[2,1-f][1][2][3]triazin-4(1H)-one Core. This stage focuses on the construction of the fundamental bicyclic ring system. The presented pathway begins with the formation of a 1-amino-1H-pyrrole-2-carboxamide intermediate, which then undergoes intramolecular cyclization to yield the desired pyrrolotriazinone core.
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Stage 2: Iodination of the Pyrrolo[2,1-f][1][2][3]triazin-4(1H)-one Core. The second stage involves the regioselective introduction of an iodine atom at the C6 position of the pyrrolotriazinone ring system using an electrophilic iodinating agent.
The overall synthetic transformation is depicted in the following workflow diagram:
Figure 1: Proposed synthesis pathway for 6-iodopyrrolo[2,1-f]triazin-4(1H)-one.
Experimental Protocols
Stage 1: Synthesis of Pyrrolo[2,1-f][1][2][3]triazin-4(1H)-one
This stage is conceptualized based on established methods for the synthesis of similar pyrrolotriazinone structures.[1][4]
Step 1.1: Synthesis of 1-Amino-1H-pyrrole-2-carboxamide
A plausible route to this key intermediate involves the amination of a suitable pyrrole-2-carboxamide precursor.
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Reaction Scheme:
Figure 2: Synthesis of 1-Amino-1H-pyrrole-2-carboxamide.
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Experimental Protocol (Adapted from related syntheses):
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To a solution of pyrrole-2-carboxamide in a suitable anhydrous solvent (e.g., DMF), add a strong base (e.g., NaH) at a reduced temperature (0 °C).
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After stirring for a short period, introduce the aminating agent (e.g., a freshly prepared solution of monochloramine in an ethereal solvent).
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Allow the reaction to proceed at a controlled temperature until completion, monitored by an appropriate technique (e.g., TLC or LC-MS).
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Upon completion, quench the reaction carefully with water and extract the product with a suitable organic solvent.
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Purify the crude product by crystallization or column chromatography to yield 1-amino-1H-pyrrole-2-carboxamide.
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Step 1.2: Cyclization to Pyrrolo[2,1-f][1][2][3]triazin-4(1H)-one
The formation of the triazinone ring can be achieved through the reaction of the aminopyrrole with a one-carbon synthon, such as an orthoformate, followed by cyclization.
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Reaction Scheme:
Figure 3: Cyclization to form the pyrrolotriazinone core.
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Experimental Protocol (Adapted from related syntheses):
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Dissolve 1-amino-1H-pyrrole-2-carboxamide in an excess of triethyl orthoformate.
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Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).
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Heat the reaction mixture at reflux for several hours, monitoring the progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.
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The resulting crude product can be purified by crystallization from a suitable solvent system to afford pure pyrrolo[2,1-f][1][2][3]triazin-4(1H)-one.
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Stage 2: Iodination of Pyrrolo[2,1-f][1][2][3]triazin-4(1H)-one
The introduction of iodine at the C6 position is proposed to proceed via an electrophilic aromatic substitution using N-iodosuccinimide (NIS).[5][6] The pyrrole ring is anticipated to be sufficiently electron-rich to undergo this transformation.
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Reaction Scheme:
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Experimental Protocol:
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Dissolve pyrrolo[2,1-f]t[1][2][3]riazin-4(1H)-one in a suitable aprotic solvent such as acetonitrile or dichloromethane.
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Add N-iodosuccinimide (1.0-1.2 equivalents) to the solution in one portion at room temperature.
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Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is anticipated to be complete within a few hours.
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Upon completion, dilute the reaction mixture with a suitable organic solvent and wash with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
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Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 6-iodopyrrolo[2,1-f]t[1][2][3]riazin-4(1H)-one.
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Quantitative Data Summary
The following table summarizes the expected molecular weights and provides a target for the synthesis. Yields are estimates based on similar reactions reported in the literature and should be optimized during experimental work.
Compound Molecular Formula Molecular Weight ( g/mol ) Estimated Yield (%) 1-Amino-1H-pyrrole-2-carboxamide C₅H₇N₃O 125.13 60-75 Pyrrolo[2,1-f]t[1][2][3]riazin-4(1H)-one C₆H₅N₃O 135.12 70-85 6-Iodopyrrolo[2,1-f]t[1][2][3]riazin-4(1H)-one C₆H₄IN₃O 261.02 80-95
Conclusion
This technical guide provides a comprehensive and actionable pathway for the synthesis of 6-iodopyrrolo[2,1-f]t[1][2][3]riazin-4(1H)-one. The proposed two-stage approach, involving the initial construction of the pyrrolotriazinone core followed by regioselective iodination, is based on established and reliable chemical transformations. The detailed experimental protocols and data provided herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, facilitating the preparation of this and structurally related compounds for further investigation. It is recommended that all experimental work be conducted by trained professionals in a well-equipped laboratory setting, with appropriate safety precautions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective C–H Iodination of (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Assembly of Pyrrole-Ligated 1,3,4-Oxadiazoles and Excellent Antibacterial Activity of Iodophenol Substituents - PMC [pmc.ncbi.nlm.nih.gov]
